N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-14(13-10-16-6-7-17-13)20-11-8-18-15(19-9-11)22-12-4-2-1-3-5-12/h1-10H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQVXDIOAVTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with 2-phenoxypyrimidine-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues with Antimycobacterial Activity
Pyrazinecarboxamides substituted with alkylamino groups and halogenated phenyl rings exhibit potent activity against Mycobacterium tuberculosis (Mtb). Key examples include:
Key Observations :
- Alkyl Chain Length: Increasing alkyl chain length (e.g., hexylamino in 4d vs. butylamino in 1b) correlates with improved MIC values (1.56 vs. 3.13 µg/mL) .
- Substituent Position : The ortho-nitro derivative (N-(2-nitrophenyl)) shows moderate activity against Mtb H37Rv, while the para-nitro analog is inactive, highlighting positional sensitivity .
- Electron-Withdrawing Groups : CF₃-substituted phenyl rings enhance antimycobacterial potency (MIC ≤2 µg/mL) .
MAO-B Inhibitors with Pyrazinecarboxamide Scaffolds
Indole-based derivatives demonstrate selective MAO-B inhibition, a key target in neurodegenerative diseases:
| Compound Name | IC₅₀ (µM) | Selectivity Index (SI) | Inhibition Mode | Reference |
|---|---|---|---|---|
| N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | 0.78 | >120 | Competitive |
Key Observations :
Antibacterial and Enzyme-Inhibitory Derivatives
Recent studies highlight pyrazinecarboxamides with activity against multidrug-resistant bacterial strains:
| Compound Name | Activity (XDR S. Typhi) | Alkaline Phosphatase Inhibition | Reference |
|---|---|---|---|
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | MIC ≤16 µg/mL | IC₅₀ = 0.29 ± 0.01 µM |
Key Observations :
- Halogenated Aromatics : Bromo and methyl groups on phenyl rings improve antibacterial activity and enzyme inhibition .
Biological Activity
N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as pyrazines, which are characterized by a six-membered aromatic ring containing nitrogen atoms. The specific structure of this compound allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Research indicates that compounds within the pyrazine family often exhibit significant antiproliferative effects against cancer cell lines. The mechanisms by which this compound exerts its effects may include:
- Inhibition of Kinases : Similar derivatives have shown inhibitory activity against key kinases involved in cancer progression, such as c-Met and VEGFR-2. For example, related compounds demonstrated IC50 values in the nanomolar range against these targets, suggesting a robust mechanism for inhibiting tumor growth .
- Induction of Apoptosis : Studies have shown that pyrazine derivatives can induce apoptosis in cancer cells. This is often assessed through assays that measure cell viability and morphological changes indicative of programmed cell death .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung cancer) | TBD | Apoptosis induction |
| Related Derivative 17l | MCF-7 (breast cancer) | 1.05 ± 0.17 | c-Met/VEGFR-2 inhibition |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine | K562 (leukemia) | 25 | Apoptosis via Bcl2/Bax modulation |
Case Studies and Research Findings
- Antiproliferative Activity : In a study evaluating various pyrazine derivatives, one compound exhibited excellent antiproliferative activity against A549, MCF-7, and Hela cell lines with IC50 values ranging from approximately 0.98 to 1.28 µM. This suggests that this compound may possess similar or enhanced activities due to its structural characteristics .
- Apoptosis Induction : Another study demonstrated that the treatment of K562 leukemia cells with a related pyrazine derivative led to significant apoptosis, characterized by increased sub-G1 populations in flow cytometry analyses and downregulation of anti-apoptotic proteins like Bcl2 . This mechanism may be relevant for understanding how this compound could function in similar contexts.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between pyrazine derivatives and various biological targets, reinforcing the hypothesis that these compounds can effectively modulate cellular pathways involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride under controlled temperatures (120°C). Key intermediates, such as substituted benzoic acid hydrazides, are cyclized to form oxadiazole derivatives. Optimization involves adjusting stoichiometry, solvent polarity, and reaction duration to improve yields (e.g., 41% yield achieved in similar syntheses) . Microwave-assisted synthesis is also effective for accelerating coupling steps, as demonstrated in related pyrazine-carboxamide derivatives .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR spectroscopy : Identifies carbonyl (C=O, ~1632 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.
- NMR spectroscopy : and NMR resolve aromatic protons (δ 7.5–8.5 ppm) and quaternary carbons (e.g., pyrimidine C2 at δ 157.49 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks observed in related compounds) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs resolve conformational ambiguities in This compound?
- Methodological Answer : SHELXL refines crystal structures by modeling hydrogen bonds (e.g., intramolecular N–H⋯N interactions) and thermal displacement parameters. For asymmetric units with multiple independent molecules (e.g., 3 molecules per unit), symmetry operations and restraints on bond lengths/angles improve convergence. SHELXE is robust for experimental phasing in low-symmetry space groups .
Q. What kinetic strategies elucidate the competitive inhibition mechanism of this compound against monoamine oxidase B (MAO-B)?
- Methodological Answer :
- Enzyme assays : Measure IC₅₀ values (e.g., 0.78 µM for MAO-B inhibition) using fluorometric or spectrophotometric substrates.
- Lineweaver-Burk plots : Differentiate competitive vs. non-competitive inhibition by analyzing Km and Vmax shifts.
- Molecular docking : Simulate binding poses to validate interactions with MAO-B’s flavin adenine dinucleotide (FAD) pocket, as shown for N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide .
Q. How do structural modifications influence selectivity for MAO-B over MAO-A?
- Methodological Answer : Introduce substituents at the pyrimidine ring (e.g., 3-fluoro or 4-chloro groups) to enhance hydrophobic interactions with MAO-B’s substrate cavity. Selectivity indices (SI > 120) are determined by comparing IC₅₀ ratios (MAO-A/MAO-B) across derivatives .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity data across assay platforms?
- Methodological Answer :
- Standardize assay conditions : Control pH, temperature, and enzyme concentration (e.g., 0.1–1.0 µg/mL MAO-B).
- Validate with positive controls : Use rasagiline (SI > 50) to benchmark selectivity .
- Statistical analysis : Apply ANOVA to compare replicate measurements and identify outliers in dose-response curves .
Q. What crystallographic metrics distinguish genuine polymorphism from experimental artifacts in this compound?
- Methodological Answer :
- R-factor analysis : Acceptable R₁ values < 0.05 for high-resolution data (<1.0 Å).
- Thermal ellipsoid plots : Disordered regions with elongated ellipsoids suggest artifacts.
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O–H⋯O vs. C–H⋯π interactions) to confirm packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
